Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester is a synthetic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester involves multiple steps, including the esterification of glycine with N,N-diethyl groups and the incorporation of the ethynyl-A-norpregn-20-yne-2,17-diyl moiety. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester shares similarities with other glycine derivatives and ethynyl-A-norpregn compounds.
- Similar compounds include other esterified glycine derivatives and compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
142546-50-7 |
---|---|
Molecular Formula |
C34H52N2O4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(2S)-2-[2-[(S)-carboxy(diethylamino)methyl]-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl]-2-(diethylamino)acetic acid |
InChI |
InChI=1S/C34H52N2O4/c1-9-33(27(29(37)38)35(11-3)12-4)21-23-15-16-24-25(31(23,7)22-33)17-19-32(8)26(24)18-20-34(32,10-2)28(30(39)40)36(13-5)14-6/h1-2,23-28H,11-22H2,3-8H3,(H,37,38)(H,39,40)/t23?,24?,25?,26?,27-,28-,31?,32?,33?,34?/m1/s1 |
InChI Key |
YYJAVCMCQUQKKV-RTBNXEGESA-N |
Isomeric SMILES |
CCN(CC)[C@H](C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)[C@@H](C(=O)O)N(CC)CC)C)C)C#C |
Canonical SMILES |
CCN(CC)C(C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)C(C(=O)O)N(CC)CC)C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.